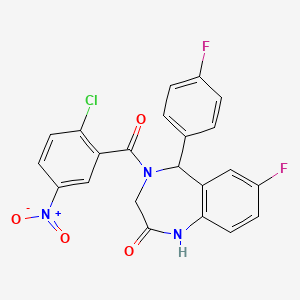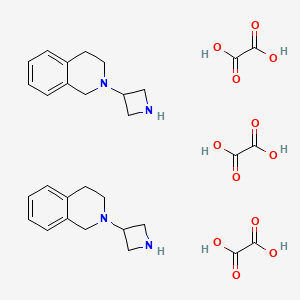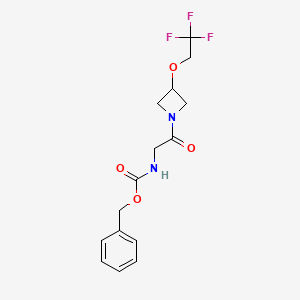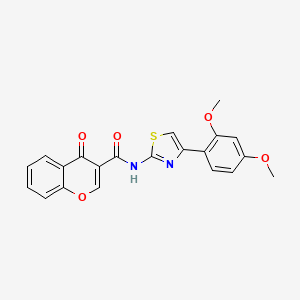
Methyl 4-((2,4-dimethylbenzyl)oxy)-2-((4-fluorobenzyl)thio)quinoline-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-((2,4-dimethylbenzyl)oxy)-2-((4-fluorobenzyl)thio)quinoline-3-carboxylate is a useful research compound. Its molecular formula is C27H24FNO3S and its molecular weight is 461.55. The purity is usually 95%.
BenchChem offers high-quality Methyl 4-((2,4-dimethylbenzyl)oxy)-2-((4-fluorobenzyl)thio)quinoline-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-((2,4-dimethylbenzyl)oxy)-2-((4-fluorobenzyl)thio)quinoline-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Cytotoxic Activity
Research has explored the synthesis of various carboxamide derivatives of benzo[b][1,6]naphthyridines and related compounds, focusing on their cytotoxic activities against different cancer cell lines. For instance, the synthesis and evaluation of carboxamide derivatives have demonstrated potent cytotoxic properties, with some compounds exhibiting inhibitory properties at nanomolar concentrations against murine leukemia, Lewis lung carcinoma, and human Jurkat leukemia cell lines (Deady et al., 2003).
Antimycobacterial Properties
Quinoline derivatives have been evaluated for their antimycobacterial properties. A study on Pyrrolo[1,2-a]quinoline derivatives showed significant anti-tubercular activities against both standard and multidrug-resistant strains of Mycobacterium tuberculosis. These compounds have also been subjected to molecular docking studies to understand their binding affinities and interactions with target proteins, highlighting their potential as anti-TB agents (Venugopala et al., 2020).
Fluorescence and Optical Properties
Quinoline derivatives are also investigated for their fluorescence and optical properties, making them useful in biochemistry and medicine for studying various biological systems. The synthesis of new quinoline derivatives aimed at creating more sensitive and selective compounds for these applications is an ongoing area of research (Aleksanyan & Hambardzumyan, 2013).
Pharmacokinetic and Molecular Docking Studies
Further research has involved the pharmacokinetic and molecular docking studies of quinoline derivatives, evaluating their drug-likeness and potential as therapeutic agents. These studies aim to predict how these compounds interact with biological systems, contributing to the development of new drugs (Kovalenko et al., 2020).
Synthetic Routes and Methodologies
The development of novel synthetic routes and methodologies for constructing quinoline-2-carboxylate derivatives is a significant area of application. Innovations in this field aim to improve the efficiency and scalability of synthesizing these compounds, which are important in various drug compounds and as ligands in metal-catalyzed reactions (Wang et al., 2018).
Propriétés
IUPAC Name |
methyl 4-[(2,4-dimethylphenyl)methoxy]-2-[(4-fluorophenyl)methylsulfanyl]quinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24FNO3S/c1-17-8-11-20(18(2)14-17)15-32-25-22-6-4-5-7-23(22)29-26(24(25)27(30)31-3)33-16-19-9-12-21(28)13-10-19/h4-14H,15-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBLSYAZMWLAFJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)COC2=C(C(=NC3=CC=CC=C32)SCC4=CC=C(C=C4)F)C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-((2,4-dimethylbenzyl)oxy)-2-((4-fluorobenzyl)thio)quinoline-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-chloro-4-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2425527.png)
![2-(9-Chloro-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)-4-methylphenol](/img/structure/B2425528.png)

![N-[4-(Azepane-1-carbonyl)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2425530.png)



![2-[(4-Methoxybenzyl)sulfanyl]-4,6-dimethyl-3-pyridinyl 4-methylphenyl sulfone](/img/structure/B2425537.png)
![4-[2-(2,4-Difluorophenyl)ethyl]piperidine hydrochloride](/img/structure/B2425539.png)
![1-[3-(Benzyloxy)propyl]-2-fluorobenzene](/img/structure/B2425543.png)
![7-Hydroxy-5-{[(2,4,6-trifluorophenyl)sulfanyl]methyl}pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2425544.png)
![1-(2-(3-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-hydroxypropoxy)phenyl)ethanone dihydrochloride](/img/structure/B2425545.png)
